molecular formula C26H28N2O3 B11518233 N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide

N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide

Cat. No.: B11518233
M. Wt: 416.5 g/mol
InChI Key: MHLNLGOMYVXVCS-NHFJDJAPSA-N
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Description

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide typically involves the condensation of an appropriate aldehyde or ketone with a hydrazide derivative. The reaction is usually carried out under mild conditions, often in the presence of an acid or base catalyst to facilitate the formation of the hydrazone linkage.

  • Starting Materials

    • 4-ethoxybenzaldehyde
    • 2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide
  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Catalyst: Acetic acid or sodium acetate
    • Temperature: Room temperature to reflux conditions
  • Procedure

    • Mix the starting materials in the chosen solvent.
    • Add the catalyst and stir the mixture at the desired temperature.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Once the reaction is complete, isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

    • Reagents: Potassium permanganate, hydrogen peroxide
    • Conditions: Acidic or basic medium, room temperature to elevated temperatures
  • Reduction

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Solvent such as ethanol or tetrahydrofuran (THF), room temperature
  • Substitution

    • Reagents: Halogens, nitrating agents, sulfonating agents
    • Conditions: Solvent such as dichloromethane or acetic acid, varying temperatures

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazone linkage can also play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide
  • 2-[(4-ethoxyphenyl)amino]-N’-[(1E)-1-(2-furyl)ethylidene]acetohydrazide

Uniqueness

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is unique due to its specific structural features, such as the presence of both ethoxy and hydroxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-2-hydroxy-2,2-bis(4-methylphenyl)acetamide

InChI

InChI=1S/C26H28N2O3/c1-5-31-24-16-10-21(11-17-24)20(4)27-28-25(29)26(30,22-12-6-18(2)7-13-22)23-14-8-19(3)9-15-23/h6-17,30H,5H2,1-4H3,(H,28,29)/b27-20+

InChI Key

MHLNLGOMYVXVCS-NHFJDJAPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC(=O)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O)C

Origin of Product

United States

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